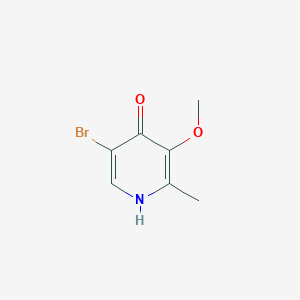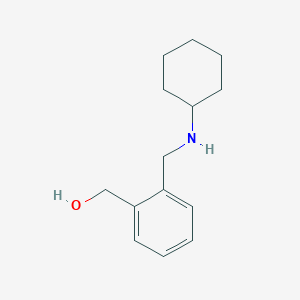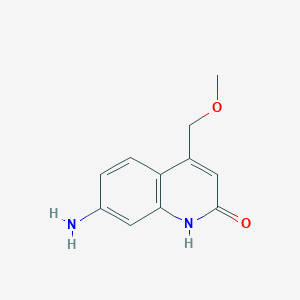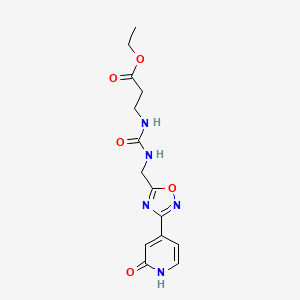![molecular formula C17H10ClFN4O B2715026 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 912905-73-8](/img/structure/B2715026.png)
4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that falls under the category of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a versatile and efficient chemical approach . The strategy involves the preparation of intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles . They are isosteres of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . The process involves the preparation of intermediates and their efficient derivatisation .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis : The molecule and its derivatives have been synthesized through various chemical processes, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in creating compounds with potential biological activities. For instance, novel 4(3H)-quinazolinone derivatives, showing anti-inflammatory and analgesic properties, incorporate structural elements related to the core molecule (Farag et al., 2012). Another study focused on synthesizing pyrazolo[3,4-d]pyrimidine-4-one derivatives, revealing herbicidal activity against certain plant species (Luo et al., 2017).
Structural Characterization : The structural details of these compounds are often confirmed using various analytical techniques, such as IR, NMR, LC-MS, and elemental analysis. These methods ensure the accurate identification of synthesized molecules and their derivatives, highlighting the importance of precise structural characterization in the development of compounds with potential applications in medicine and agriculture.
Biological Activities
Anticancer Potential : Some derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, compounds have shown potent antiproliferative and proapoptotic activities against cancer cell lines by inhibiting specific phosphorylation pathways (Carraro et al., 2006). This suggests that these compounds could serve as a basis for developing new anticancer agents.
Antimicrobial and Antituberculosis Effects : The antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives against a range of pathogens, including Mycobacterium tuberculosis, points to their potential as therapeutic agents in treating infectious diseases. Synthesis and structure-activity relationship studies of these compounds have led to the identification of molecules with potent in vitro growth inhibition of M. tuberculosis, highlighting their therapeutic potential (Sutherland et al., 2022).
Anti-Inflammatory and Analgesic Properties : Research has also focused on evaluating the anti-inflammatory and analgesic effects of pyrazolo[3,4-d]pyrimidine derivatives. Such studies are crucial in the search for new therapeutic agents that can effectively manage pain and inflammation with fewer side effects compared to existing drugs.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O/c18-11-1-7-14(8-2-11)24-17-15-9-22-23(16(15)20-10-21-17)13-5-3-12(19)4-6-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZJUSOLTUXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide](/img/structure/B2714944.png)


![N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2714947.png)
![3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2714950.png)
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2714951.png)

![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2714957.png)
![(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2714958.png)

![5-ethyl-7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2714961.png)

